molecular formula C15H13NO2S B12539856 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one CAS No. 828266-36-0

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one

Cat. No.: B12539856
CAS No.: 828266-36-0
M. Wt: 271.3 g/mol
InChI Key: NWVGIMLTTGOOCE-UHFFFAOYSA-N
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Description

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the reaction of phenothiazine derivatives with methoxyacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenothiazine nitrogen attacks the carbonyl carbon of methoxyacetyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antiemetic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, to exert its antipsychotic and antiemetic effects. The compound’s structure allows it to cross the blood-brain barrier and modulate neurotransmitter activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antiemetic and antihistamine properties.

    Thioridazine: A phenothiazine antipsychotic with a similar structure but different side chains.

Uniqueness

2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to its specific methoxy and ethanone substituents, which confer distinct chemical and biological properties. These modifications can influence the compound’s pharmacokinetics, receptor binding affinity, and overall therapeutic profile, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

828266-36-0

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-methoxy-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C15H13NO2S/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3

InChI Key

NWVGIMLTTGOOCE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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